Cas no 1690499-81-0 (1-bromo-2-(2-cyclopropylethoxy)cyclohexane)

1-Bromo-2-(2-cyclopropylethoxy)cyclohexane is a brominated cyclohexane derivative featuring a cyclopropylethoxy substituent, which enhances its utility as an intermediate in organic synthesis. The presence of both bromine and ether functional groups allows for versatile reactivity, particularly in nucleophilic substitution and coupling reactions. Its cyclohexane backbone provides steric stability, while the cyclopropyl moiety introduces conformational constraints that can influence reaction pathways. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. High purity and well-defined reactivity make it a reliable choice for synthetic applications requiring precise functionalization.
1-bromo-2-(2-cyclopropylethoxy)cyclohexane structure
1690499-81-0 structure
Product name:1-bromo-2-(2-cyclopropylethoxy)cyclohexane
CAS No:1690499-81-0
MF:C11H19BrO
MW:247.171962976456
CID:6039772
PubChem ID:106204752

1-bromo-2-(2-cyclopropylethoxy)cyclohexane Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2-(2-cyclopropylethoxy)cyclohexane
    • EN300-1134469
    • 1690499-81-0
    • Inchi: 1S/C11H19BrO/c12-10-3-1-2-4-11(10)13-8-7-9-5-6-9/h9-11H,1-8H2
    • InChI Key: VETFDUHFIUVKAN-UHFFFAOYSA-N
    • SMILES: BrC1CCCCC1OCCC1CC1

Computed Properties

  • Exact Mass: 246.06193g/mol
  • Monoisotopic Mass: 246.06193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

1-bromo-2-(2-cyclopropylethoxy)cyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1134469-10.0g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0
10g
$4667.0 2023-06-09
Enamine
EN300-1134469-0.05g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1134469-0.5g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1134469-10g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1134469-1.0g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0
1g
$1086.0 2023-06-09
Enamine
EN300-1134469-0.1g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1134469-5g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1134469-2.5g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1134469-1g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
1g
$914.0 2023-10-26
Enamine
EN300-1134469-0.25g
1-bromo-2-(2-cyclopropylethoxy)cyclohexane
1690499-81-0 95%
0.25g
$840.0 2023-10-26

Additional information on 1-bromo-2-(2-cyclopropylethoxy)cyclohexane

Introduction to 1-bromo-2-(2-cyclopropylethoxy)cyclohexane (CAS No. 1690499-81-0)

1-bromo-2-(2-cyclopropylethoxy)cyclohexane (CAS No. 1690499-81-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its brominated cyclohexane backbone and a unique cyclopropyl ethoxy side chain, exhibits intriguing chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of both bromine and cyclopropyl groups, contribute to its versatility in synthetic chemistry, enabling diverse modifications and functionalizations that are critical for drug discovery.

The bromine substituent at the 1-position of the cyclohexane ring is a key feature that enhances the reactivity of the molecule. Bromine is an electrophilic halogen, which makes it highly susceptible to nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, where the bromine atom can serve as a handle for introducing aryl, vinyl, or amino groups into the molecular framework. Such transformations are fundamental in constructing complex organic molecules, including biaryl structures that are prevalent in many pharmaceuticals.

The 2-(2-cyclopropylethoxy) group adds an additional layer of complexity to the compound. The cyclopropyl moiety is known for its stability and resistance to metabolic degradation, which can be advantageous in drug design. By incorporating a cyclopropyl group into a pharmaceutical candidate, researchers can potentially enhance its bioavailability and pharmacokinetic properties. Moreover, the ethoxy chain provides a polar region that can interact favorably with biological targets, improving binding affinity and therapeutic efficacy.

In recent years, 1-bromo-2-(2-cyclopropylethoxy)cyclohexane has been explored as a building block in the synthesis of various pharmacologically active compounds. For instance, its application in the development of kinase inhibitors has been investigated due to the ability of brominated heterocycles to modulate enzyme activity effectively. The structural motif present in this compound has shown promise in targeting proteins involved in cancer pathways, making it a subject of interest for medicinal chemists.

Another area where this compound has found utility is in the synthesis of G protein-coupled receptor (GPCR) ligands. GPCRs are integral membrane proteins that play a crucial role in signal transduction within cells. Modulating GPCR activity is a key strategy in drug development, and 1-bromo-2-(2-cyclopropylethoxy)cyclohexane has been used to generate novel ligands that exhibit potent binding interactions with specific GPCRs. The combination of bromine and cyclopropyl groups allows for fine-tuning of ligand properties such as solubility and selectivity, which are critical factors in drug design.

The synthetic utility of this compound extends beyond pharmaceutical applications. It serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules through various functional group transformations. The bromine atom can be replaced with other substituents via metal-halogen exchange or direct coupling reactions, while the cyclopropylethoxy group can be modified through hydrolysis or oxidation reactions to introduce different functionalities.

Recent advancements in synthetic methodologies have further highlighted the importance of 1-bromo-2-(2-cyclopropylethoxy)cyclohexane as a synthetic precursor. For example, transition-metal-catalyzed reactions have been employed to introduce aryl or alkenyl groups at specific positions within the molecule, expanding its synthetic potential. These techniques have allowed researchers to construct increasingly complex molecular architectures with precision and efficiency.

The pharmacological relevance of this compound is underscored by its incorporation into several lead compounds that have advanced into preclinical or clinical development phases. By serving as a scaffold for drug design, 1-bromo-2-(2-cyclopropylethoxy)cyclohexane has contributed to the discovery of novel therapeutic agents targeting various diseases. Its structural features have been leveraged to optimize drug-like properties such as potency, selectivity, and metabolic stability.

In conclusion,1-bromo-2-(2-cyclopropylethoxy)cyclohexane (CAS No. 1690499-81-0) is a multifaceted compound with significant applications in pharmaceutical research and chemical synthesis. Its unique structural features make it an invaluable intermediate for constructing complex molecules with therapeutic potential. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain a cornerstone in drug discovery efforts.

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